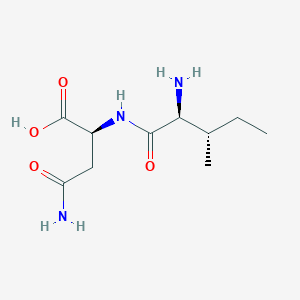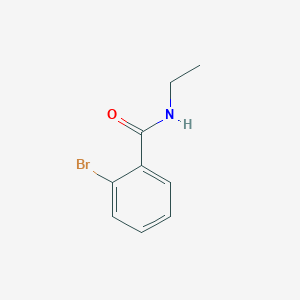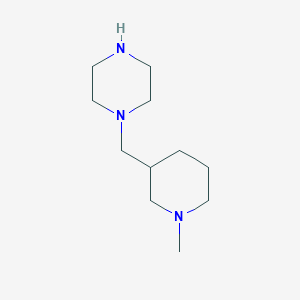
Ile-Asn
Übersicht
Beschreibung
Ile-Asn, also known as Isoleucyl-asparagine, is a dipeptide that has been gaining attention in the scientific community due to its potential use in various applications.
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering and Pathway Analysis
Isotope labeling experiments (ILEs) and C flux analysis are pivotal in metabolic engineering, offering insights for pathway optimization. These techniques have been instrumental in enhancing product formation, discovering new metabolic functions, and improving metabolic efficiency in various organisms. ILEs are effectively used in both academic and industrial settings, aiding in enzyme and metabolic engineering to optimize product titer, rate, and yield. This approach has shown significant progress in characterizing non-model organisms and identifying byproduct pathways or metabolic bottlenecks for elimination (McAtee, Jazmin, & Young, 2015).
Insights into Enzyme Functions and Mutations
Mutations in specific residues, like Ile-67 to Asn in yeast cytochrome c oxidase, offer deep insights into enzyme functions. This particular mutation impacts redox-linked protonation processes, altering the enzyme's midpoint potential and its pH dependency. These studies are crucial in understanding enzyme mechanisms and could lead to significant advancements in biochemistry and molecular biology (Meunier, Ortwein, Brandt, & Rich, 1998).
Role in Herbicide Resistance
The Ile-2,041-Asn substitution in the carboxyl-transferase domain of acetyl-coenzyme A carboxylase (ACCase) in Alopecurus myosuroides has been linked to resistance to aryloxyphenoxypropionate herbicides. This mutation, occurring outside the domain controlling sensitivity to certain herbicides, directly causes resistance to these herbicides, offering insights into the development of herbicide-resistant crops (Délye et al., 2003).
Protein Stability and Structure
Research on the GCN4 coiled coil demonstrates the contributions of Ile and Asn residues at buried positions to protein stability. The balance between hydrophobic and hydrogen bonding interactions, influenced by these residues, is crucial for the conformational stability of proteins. This has implications in protein engineering and understanding protein folding mechanisms (Zhu, Celinski, Scholtz, & Hu, 2000).
Dynamics in Ubiquitin
NMR spin relaxation experiments on ubiquitin have revealed the backbone dynamics involving Ile 23 and Asn 25. This study is significant in understanding the structural dynamics of proteins, which has broad implications in drug design and protein engineering (Massi, Grey, & Palmer, 2005).
Eigenschaften
IUPAC Name |
(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-3-5(2)8(12)9(15)13-6(10(16)17)4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t5-,6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHBDVRCBDJJV-HAFWLYHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ile-Asn-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)







![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)


